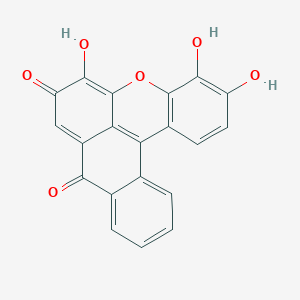
Anthracene green
Vue d'ensemble
Description
Anthracene is a solid polycyclic aromatic hydrocarbon (PAH) with the formula C14H10, consisting of three fused benzene rings . It is a component of coal tar and is used in the production of the red dye alizarin and other dyes . Anthracene is colorless but exhibits a blue (400–500 nm peak) fluorescence under ultraviolet radiation .
Synthesis Analysis
Anthracene derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade . This includes Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .Molecular Structure Analysis
Anthracene has a molecular weight of 178.2292 . The 3D structure of Anthracene can be viewed using Java or Javascript . It consists of three linearly fused benzene rings .Physical And Chemical Properties Analysis
Anthracene is slightly soluble in ethanol, ether, and benzene, and insoluble in water . It exhibits violet fluorescence when pure and yellow-green when impure . It has a melting point of 218°C and a boiling point of 340°C .Applications De Recherche Scientifique
Anthracene Overview
Anthracene, a polycyclic aromatic hydrocarbon, is primarily used as an intermediate in dye production, smoke screens, scintillation counter crystals, and organic semiconductor research. It's on the EPA's priority pollutant list due to its ubiquity as a byproduct of fossil fuel combustion and presence in various environmental sources (IARC monographs, 2020).
Spin Transport in Molecular Devices
Anthracene's application extends to molecular devices. Research on the spin transport properties of single anthracene molecules in devices with graphene electrodes demonstrates its potential in enhancing device performance, particularly in spin filtration efficiency (Cui Xing-Qian et al., 2020).
Electroluminescent Devices
Anthracene derivatives show promise in optoelectronics. They serve as both blue emitters and hole-transporters for organic light-emitting diodes (OLEDs), with high thermal and electrochemical stability (A-monrat Thangthong et al., 2011).
High-Performance Photodetectors
A new anthracene derivative with extended aromatic groups has been synthesized for use in high-performance photodetectors, showing a sensitive response to green light and high detectivity (Byung Tack Lim et al., 2014).
pH Mapping Sensors
Anthracene-based fluorescent probes have been developed for intracellular pH mapping. They exhibit changes in fluorescence based on pH, demonstrating their utility in distinguishing different cellular environments (A. Banerjee et al., 2013).
Environmental Applications
Anthracene is also relevant in environmental science. For instance, its degradation by iron hexacyanoferrate nanoparticles highlights its potential for environmental remediation of toxic polycyclic aromatic hydrocarbons (U. Shanker et al., 2017).
Molecular Switch Technology
In molecular switch technology, anthracene-based systems demonstrate potential. They can switch between monomer and dimer forms upon photoexcitation, showing significant differences in electronic transport properties (P. Zhao et al., 2008).
Optical and Electrical Characterization in Films
Anthracene's derivatives have been characterized for improving the properties of π-conjugated polymers in thin films, contributing to the development of organic diodes and optoelectronic applications (Haikel Hrichi et al., 2013).
Safety and Hazards
Orientations Futures
Anthracene and its derivatives are being researched for their use in several areas, including their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . A significant breakthrough in the field of organic semiconductors has been achieved with the successful synthesis and characterization of a novel molecule called “BNBN anthracene”, opening up new possibilities for the development of advanced electronic devices .
Relevant Papers Several papers have been published on Anthracene and its derivatives. For instance, a paper titled “New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect” provides insights into the phototoxicity of Anthracene . Another paper titled “Recent advances in the syntheses of anthracene derivatives” discusses the recent strategies employed to prepare anthracene derivatives . A paper titled “Anthraquinone as emerging contaminant: technological, toxicological …” discusses the controversial data available in the literature about its safety .
Propriétés
IUPAC Name |
5,6,10-trihydroxy-8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,9,12,15,17,19-nonaene-11,14-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O6/c21-12-6-5-10-14-8-3-1-2-4-9(8)16(23)11-7-13(22)18(25)20(15(11)14)26-19(10)17(12)24/h1-7,21,24-25H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVCQGOMARIMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



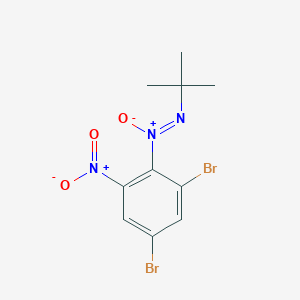

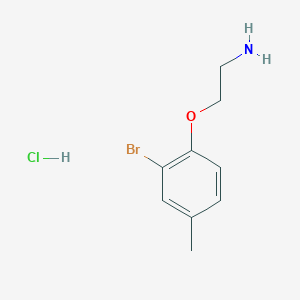
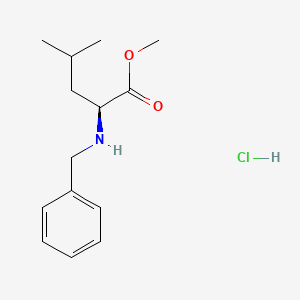
![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)
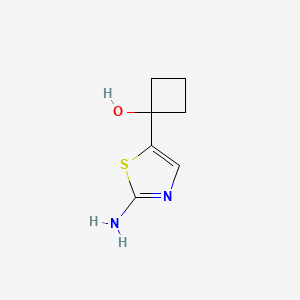
![1-[5-Bromo-3-(dimethylamino)-2-methoxyphenyl]-1-ethanone](/img/structure/B3138980.png)
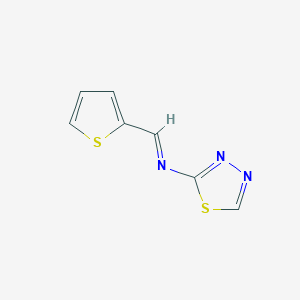

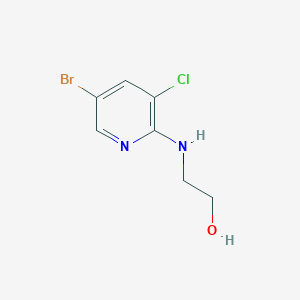
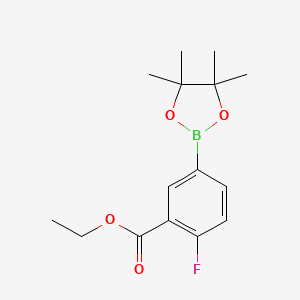
![N-[(E,2R,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B3139017.png)

